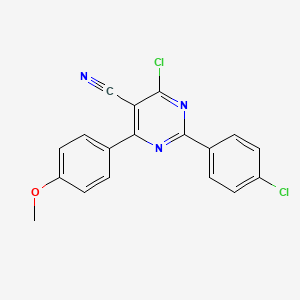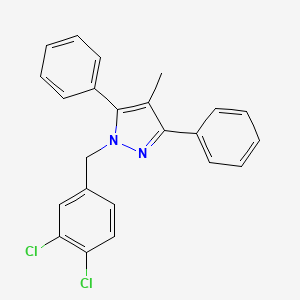
1-(3,4-dichlorobenzyl)-4-methyl-3,5-diphenyl-1H-pyrazole
Overview
Description
1-(3,4-dichlorobenzyl)-4-methyl-3,5-diphenyl-1H-pyrazole (DCMPDP) is a pyrazole-based compound that is used in scientific research for its wide range of applications. DCMPDP is a relatively new compound that was first synthesized in 2018 and has since been studied for its unique properties. It has been studied for its potential applications in various fields, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Antimicrobial Evaluation
A study by Ningaiah et al. (2014) synthesized a series of compounds including 1-(3,4-dichlorobenzyl)-4-methyl-3,5-diphenyl-1H-pyrazole and evaluated their antimicrobial activity. These compounds exhibited a range of antimicrobial effects, with some showing potent activity against bacteria and fungi (Ningaiah et al., 2014).
Electrochemical Applications
Zandi et al. (2021) investigated the electrocatalyzed N–N coupling and ring cleavage reaction of 1H-Pyrazoles, including the 3,5-diphenyl variant. This research contributes to the electro-organic synthesis of new heterocyclic compounds, highlighting potential applications in electrochemistry (Zandi et al., 2021).
Antimicrobial and Antioxidant Activity
Umesha et al. (2009) synthesized compounds related to 1-(3,4-dichlorobenzyl)-4-methyl-3,5-diphenyl-1H-pyrazole and evaluated their antimicrobial and antioxidant activities. These compounds demonstrated good efficacy in antimicrobial assays and radical scavenging activities, suggesting their potential in pharmaceutical applications (Umesha et al., 2009).
Synthesis and Catalytic Applications
Maurya and Haldar (2020) explored the synthesis of pyrazole derivatives and their application in green oxidation of alcohols using copper(II) complexes. This research emphasizes the role of pyrazole compounds, including 1-(3,4-dichlorobenzyl)-4-methyl-3,5-diphenyl-1H-pyrazole, in developing eco-friendly and efficient catalytic systems (Maurya & Haldar, 2020).
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4-methyl-3,5-diphenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2/c1-16-22(18-8-4-2-5-9-18)26-27(23(16)19-10-6-3-7-11-19)15-17-12-13-20(24)21(25)14-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDJPDIZNDEAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=CC=C2)CC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-4-methyl-3,5-diphenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




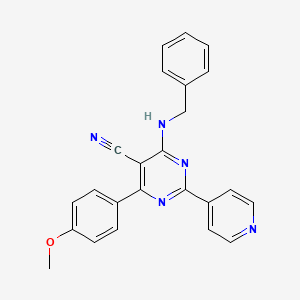

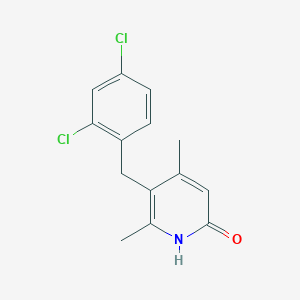
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036772.png)
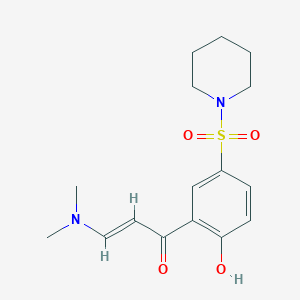
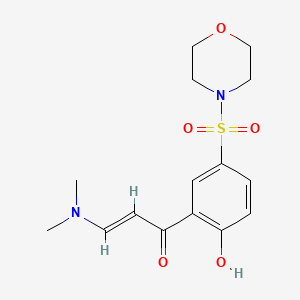
![5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B3036776.png)
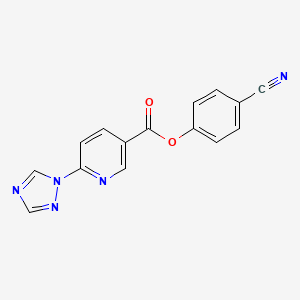
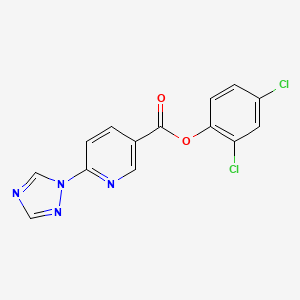
![5-[(E)-N-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B3036781.png)
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B3036782.png)
![1-[3-Chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B3036783.png)
